![molecular formula C29H29N3O4 B6482293 3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 902944-75-6](/img/structure/B6482293.png)
3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Molecular Structure Analysis
The structure of this compound would likely feature different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .Applications De Recherche Scientifique
Anticancer Properties
DMBQ has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structural features make it an interesting candidate for further study in cancer therapy .
Antimicrobial Activity
DMBQ exhibits antimicrobial properties against both bacteria and fungi. Its quinoline core contributes to this activity, making it a potential lead compound for developing novel antimicrobial agents. Researchers have explored its efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Neuroprotective Effects
Studies suggest that DMBQ may protect neurons from oxidative stress and neurodegenerative conditions. Its antioxidant properties and ability to modulate cellular signaling pathways make it an intriguing candidate for neuroprotection. Researchers are investigating its potential in Alzheimer’s disease and Parkinson’s disease models .
Anti-inflammatory Activity
DMBQ has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further research is needed to elucidate its mechanisms and optimize its therapeutic potential .
Antiviral Potential
Preliminary studies indicate that DMBQ exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mode of action involves interfering with viral replication. Ongoing investigations aim to explore its efficacy and safety .
Mécanisme D'action
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways . For instance, they can bind to the active sites of enzymes or receptors, altering their function
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
[6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-34-25-12-8-7-11-24(25)31-13-15-32(16-14-31)28-21-17-26(35-2)27(36-3)18-23(21)30-19-22(28)29(33)20-9-5-4-6-10-20/h4-12,17-19H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRIOSUQFOJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

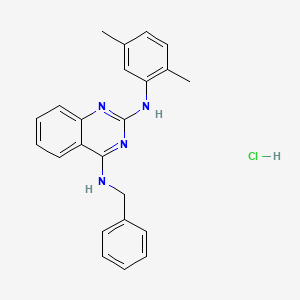
![1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride](/img/structure/B6482221.png)
![3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482223.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride](/img/structure/B6482227.png)

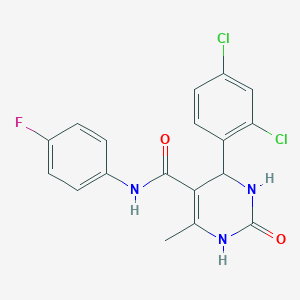
![ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B6482236.png)
![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)
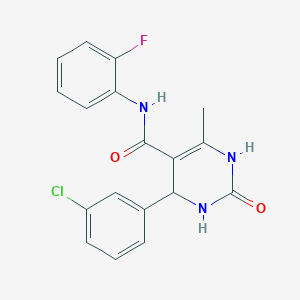
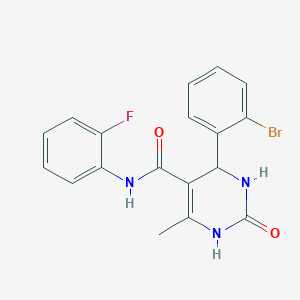
![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
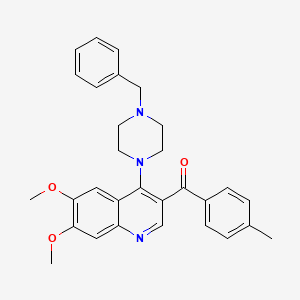
![12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482302.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)